molecular formula C26H24N4O4 B11670164 N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 302918-65-6

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11670164
CAS No.: 302918-65-6
M. Wt: 456.5 g/mol
InChI Key: WTPSCKJAWWAZPT-YUMHPJSZSA-N
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Description

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, phenyl groups, and functional groups such as ethoxy and hydroxy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Functionalization with Ethoxy and Hydroxy Groups: These groups can be added through nucleophilic substitution reactions or by using protecting group strategies during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly if it exhibits pharmacological activity.

    Industry: This compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

302918-65-6

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-2-33-25-14-19(8-13-24(25)31)16-27-30-26(32)23-15-22(28-29-23)20-9-11-21(12-10-20)34-17-18-6-4-3-5-7-18/h3-16,31H,2,17H2,1H3,(H,28,29)(H,30,32)/b27-16-

InChI Key

WTPSCKJAWWAZPT-YUMHPJSZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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